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Cat. No.: B15561420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Heptamidine, also known by its developmental code SBi4211, is a dicationic diamidine

compound that has garnered significant interest for its therapeutic potential in oncology and

rare genetic disorders. Structurally related to pentamidine, it was developed as a potent

inhibitor of the calcium-binding protein S100B, a target implicated in malignant melanoma.

More recently, heptamidine has been investigated as a potential treatment for myotonic

dystrophy type 1 (DM1), where it has been shown to reverse disease-associated molecular

defects in preclinical models. This document provides a comprehensive technical overview of

heptamidine, detailing its chemical structure, physicochemical properties, mechanism of

action, and key experimental methodologies.

Chemical Structure and Properties
Heptamidine is a symmetrical molecule characterized by two benzamidine groups linked by a

seven-carbon diether chain. This structure is crucial for its biological activity, allowing it to span

binding sites on its protein and nucleic acid targets.

IUPAC Name: 4,4'-(heptane-1,7-diyldioxy)dibenzimidamide

Alternative Names: SBi4211
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CAS Number: 94345-47-8

Molecular Formula: C₂₁H₂₈N₄O₂

The image below depicts the 2D chemical structure of Heptamidine.

Table 1: Physicochemical Properties of Heptamidine

Property Value Source

Molecular Weight 368.5 g/mol

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Storage Conditions

Powder: -20°C (3 years); 4°C

(2 years). In solvent: -80°C (6

months); -20°C (1 month).

Note: Specific quantitative data for melting point, boiling point, and solubility in common

solvents like water, DMSO, and ethanol are not readily available in the reviewed literature.

Mechanism of Action
Heptamidine exhibits distinct mechanisms of action in its two primary therapeutic areas:

cancer (via S100B inhibition) and myotonic dystrophy (via targeting toxic RNA).
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Inhibition of S100B in Malignant Melanoma
In several cancers, including malignant melanoma, the S100B protein is overexpressed. S100B

can bind to and inhibit the tumor suppressor protein p53, thereby preventing apoptosis and

promoting cancer cell survival. Heptamidine was designed to bind with high affinity to a

hydrophobic pocket on S100B, the same site that interacts with p53. By occupying this site,

heptamidine prevents the S100B-p53 interaction. This frees p53 to perform its normal tumor

suppressor functions, such as inducing the expression of downstream targets like p21, which

leads to cell cycle arrest and apoptosis.
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Caption: Heptamidine restores p53 function by inhibiting S100B.

Targeting Toxic RNA in Myotonic Dystrophy Type 1
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Myotonic Dystrophy Type 1 (DM1) is caused by an expanded CTG repeat in the 3'-UTR of the

DMPK gene. When transcribed, the resulting CUG repeat RNA is toxic, forming nuclear foci

that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). The

loss of MBNL1 function leads to widespread mis-splicing of numerous pre-mRNAs, causing the

multi-systemic symptoms of DM1.

Heptamidine has been shown to rescue these splicing defects. The proposed mechanism is

that heptamidine binds to the expanded CUG repeat RNA, potentially inhibiting transcription or

promoting the degradation of the toxic transcript. This leads to a reduction in the size and

number of nuclear foci, releasing MBNL1 to regulate splicing correctly.

Experimental Protocols
This section details methodologies for key experiments involving heptamidine.

Synthesis of Heptamidine
A detailed, step-by-step protocol for the synthesis of heptamidine is not available in the public

domain literature reviewed. The synthesis would likely involve a Williamson ether synthesis to

couple 4-cyanophenol with 1,7-dibromoheptane, followed by a Pinner reaction or similar

method to convert the terminal nitrile groups into the required benzamidine functionalities.

S100B Binding Affinity via Fluorescence Polarization
Assay
Fluorescence Polarization (FP) is a common method to measure the binding affinity between a

small molecule inhibitor and a protein target. A representative protocol to determine the

inhibitory constant (Ki) of heptamidine for S100B is described below.

Objective: To quantify the binding affinity of heptamidine to S100
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15561420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

